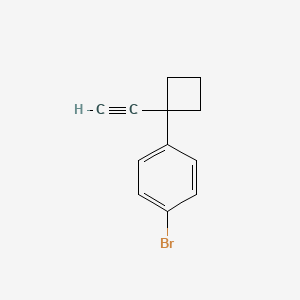
1-Bromo-4-(1-ethynylcyclobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(1-ethynylcyclobutyl)benzene is an organic compound with the molecular formula C12H11Br It is a derivative of benzene, where a bromine atom is substituted at the para position and an ethynylcyclobutyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(1-ethynylcyclobutyl)benzene can be synthesized through several methods, including:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of 1-bromo-4-iodobenzene with an ethynylcyclobutylboronic acid in the presence of a palladium catalyst and a base.
Sonogashira Coupling Reaction: This method involves the coupling of 1-bromo-4-iodobenzene with an ethynylcyclobutyl group in the presence of a palladium catalyst, copper iodide, and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(1-ethynylcyclobutyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while common reducing agents include hydrogen gas and lithium aluminum hydride.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Nucleophilic Substitution: Substituted benzene derivatives with nucleophilic groups such as amines or thiols.
Oxidation and Reduction: Carbonyl compounds or alkanes depending on the reaction conditions.
Scientific Research Applications
1-Bromo-4-(1-ethynylcyclobutyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-ethynylcyclobutyl)benzene involves its interaction with molecular targets and pathways in biological systems. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biomolecules . The bromine atom can also undergo substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
1-Bromo-4-(1-ethynylcyclobutyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-ethynylbenzene: This compound has a similar structure but lacks the cyclobutyl group, which may affect its reactivity and applications.
1-Bromo-4-(1-ethynylcyclopropyl)benzene: This compound has a cyclopropyl group instead of a cyclobutyl group, which may influence its chemical and biological properties.
1-Bromo-4-(1-ethynylcyclopentyl)benzene: This compound has a cyclopentyl group instead of a cyclobutyl group, which may affect its stability and reactivity.
The unique structural features of this compound, such as the presence of both a bromine atom and an ethynylcyclobutyl group, contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11Br |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
1-bromo-4-(1-ethynylcyclobutyl)benzene |
InChI |
InChI=1S/C12H11Br/c1-2-12(8-3-9-12)10-4-6-11(13)7-5-10/h1,4-7H,3,8-9H2 |
InChI Key |
ZSXFDMILVHKSCC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-([[(3-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13157985.png)

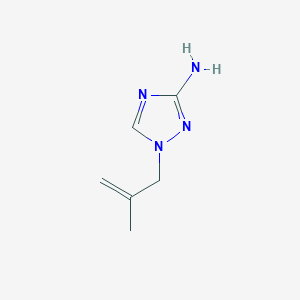
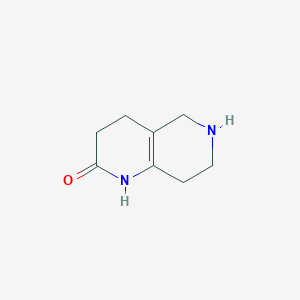
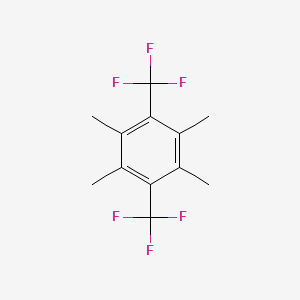
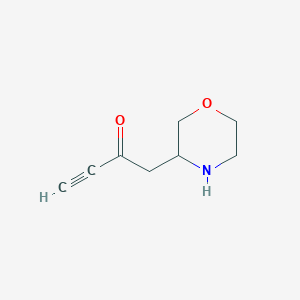

![3-[(Dimethylamino)methyl]-5-fluorobenzonitrile](/img/structure/B13158051.png)
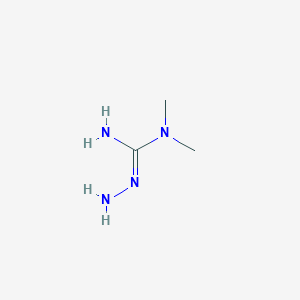
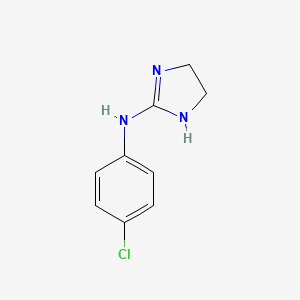
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158063.png)
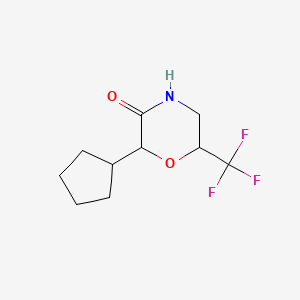
![5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde](/img/structure/B13158079.png)

